![molecular formula C20H31O5- B1258475 thromboxane A2(1-)](/img/structure/B1258475.png)
thromboxane A2(1-)
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Overview
Description
Thromboxane A2(1-) is conjugate base of thromboxane A2 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a monocarboxylic acid anion and a thromboxane anion. It is a conjugate base of a thromboxane A2.
Scientific Research Applications
Role in Health and Disease
Thromboxane A2 (TXA2) is involved in various pathophysiologic processes, including primary hemostasis, atherothrombosis, inflammation, and cancer. It's a major derivative of arachidonic acid in human platelets via the cyclooxygenase (COX)-1 pathway. Assessment of platelet TXA2 biosynthesis can be performed ex vivo and in vivo, providing insights into platelet activation in different health and disease states (Patrono & Rocca, 2019).
Interaction with Prostacyclin in Cardiovascular Responses
TXA2, a vasoconstrictor and platelet agonist, interacts with prostacyclin (PGI2) in cardiovascular responses. This interaction modulates platelet-vascular interactions, which could explain the adverse cardiovascular effects associated with selective COX-2 inhibitors (Cheng et al., 2002).
Role in Cancer Progression and Metastasis
TXA2 is implicated in cancer progression. The thromboxane A2 synthase (TXA2S) and its cell surface receptor (TP) are crucial for its functioning. There's a growing body of evidence suggesting the involvement of TXA2S and TP in tumor cell proliferation, migration, invasion, and regulation of neovascularization in oncogenesis (Ekambaram et al., 2011).
Impact on Cerebral Artery Permeability
TXA2 may be involved in the pathogenesis of cerebral vasospasm. Studies indicate its potential role in increasing endothelial permeability of cerebral arteries, which might relate to arterial narrowing in certain neurological conditions (Zuccarello et al., 2005).
Modulation of Airway Constriction
TXA2 induces airway constriction, largely dependent on vagal innervation of the airways and sensitive to muscarinic acetylcholine receptor antagonists. This indicates a novel pathway for TP regulation in the airway, suggesting a role in asthma and chronic obstructive pulmonary disease (Allen et al., 2006).
Involvement in Cerebral Infarction
Genetic variants in TXA2 synthase and receptors are associated with the risk of cerebral infarction. Specific polymorphisms in these genes have been identified as potential markers for the development of this condition, especially in certain types of cerebral infarction (Park et al., 2009).
properties
Product Name |
thromboxane A2(1-) |
---|---|
Molecular Formula |
C20H31O5- |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,3R,4S,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h4,7,12-13,15-18,20-21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |
InChI Key |
DSNBHJFQCNUKMA-SCKDECHMSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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